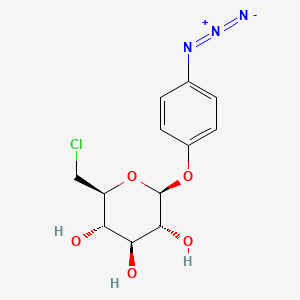
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol is a chemical compound with the molecular formula C12H14ClN3O5 and a molecular weight of 315.71 g/mol. This compound is characterized by the presence of an azido group (-N3) attached to a phenyl ring, which is further linked to a glucopyranoside moiety with a chlorine atom at the 6th position. The unique structure of this compound makes it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azido Group:
Glycosylation: The azidophenyl derivative is then subjected to glycosylation with a protected glucose derivative. This step often requires the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the formation of the glycosidic bond.
Deprotection and Chlorination:
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized products.
Common Reagents and Conditions
Sodium Azide (NaN3):
Thionyl Chloride (SOCl2): Used for chlorination.
Palladium on Carbon (Pd/C): Used for reduction reactions.
Boron Trifluoride Etherate (BF3·OEt2): Used as a catalyst in glycosylation reactions.
Major Products Formed
Aminophenyl Derivatives: Formed through the reduction of the azido group.
Quinones: Formed through the oxidation of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The compound’s glucopyranoside moiety may also interact with carbohydrate-binding proteins, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azidophenyl-beta-glucopyranoside: Lacks the chlorine atom at the 6th position.
6-Chloro-6-deoxy-beta-glucopyranoside: Lacks the azido group on the phenyl ring.
4-Aminophenyl-6-chloro-6-deoxy-beta-glucopyranoside: Contains an amino group instead of an azido group.
Uniqueness
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol is unique due to the presence of both the azido group and the chlorine atom, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in synthetic chemistry, bioconjugation, and molecular biology.
Eigenschaften
CAS-Nummer |
75871-51-1 |
|---|---|
Molekularformel |
C12H14ClN3O5 |
Molekulargewicht |
315.71 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6S)-2-(4-azidophenoxy)-6-(chloromethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14ClN3O5/c13-5-8-9(17)10(18)11(19)12(21-8)20-7-3-1-6(2-4-7)15-16-14/h1-4,8-12,17-19H,5H2/t8-,9-,10+,11-,12-/m1/s1 |
InChI-Schlüssel |
WWMGAQUXQNEPDE-RMPHRYRLSA-N |
SMILES |
C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CCl)O)O)O |
Isomerische SMILES |
C1=CC(=CC=C1N=[N+]=[N-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CCl)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CCl)O)O)O |
Synonyme |
4-azidophenyl-6-chloro-6-deoxy-beta-glucopyranoside APCDGP p-azidophenyl-6-chloro-6-deoxy-beta-D-glucopyranoside para-azidophenyl-6-chloro-6-deoxy-beta-D-glucopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















